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Compound of Interest

Compound Name: Valsartan methyl ester

Cat. No.: B033427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the synthesis of Valsartan methyl
ester, a key intermediate in the production of the antihypertensive drug Valsartan. The

information is compiled from various established chemical synthesis routes.

Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of

hypertension and heart failure. The synthesis of Valsartan often proceeds through the formation

of its methyl ester derivative. This intermediate facilitates purification and subsequent chemical

transformations. The protocols outlined below describe common methods for the synthesis of

N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine methyl ester, also

known as Valsartan methyl ester.

Quantitative Data Summary
The following table summarizes quantitative data from a representative synthesis protocol for

key intermediates and the final methyl ester product.
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Compound
Name

Molecular
Weight ( g/mol
)

Yield (%)
Purity (by
HPLC)

Melting Point
(°C)

N-[[2′-(1-

Triphenylmethylt

etrazol-5-

yl)biphenyl-4-

yl]methyl]-L-

valine Methyl

Ester Oxalate

785.87 76 98.14% 172-176

N-(1-Oxopentyl)-

N-[[2′-(1H-

tetrazol-5-yl)

[1,1′-biphenyl]-4-

yl]methyl]-L-

valine Methyl

Ester

449.54 72.3 97.21% 70-71

Valsartan Methyl

Ester Sodium

Salt

471.52 - 99.4% -

Valsartan Methyl

Ester Potassium

Salt

487.62 - 99.5% -

Experimental Protocols
Protocol 1: Synthesis of N-[[2′-(1-
Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-
valine Methyl Ester Oxalate
This protocol details the synthesis of a protected precursor to Valsartan methyl ester.

Materials:
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1-triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole

L-Valine methyl ester hydrochloride

N,N-Diisopropylethylamine (DIPEA)

N,N-Dimethylformamide (DMF)

Ethyl acetate

Water

10% w/w aqueous sodium chloride solution

Oxalic acid dihydrate

Anhydrous sodium sulfate

Procedure:

To a mixture of 1-triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole (400 g, 0.717

mol) and N,N-dimethylformamide (400 mL) at 25−30 °C, add L-valine methyl ester

hydrochloride (132.2 g, 0.789 mol) and stir for 10 minutes.[1]

Add N,N-diisopropylethylamine (231.7 g, 1.79 mol) to the reaction mass and heat to 45−50

°C.

Maintain the reaction at 45−50 °C until completion.

Cool the reaction mixture to 20−30 °C and dissolve it in ethyl acetate.

Wash the organic layer successively with water and 10% w/w aqueous sodium chloride

solution.

Separate the ethyl acetate layer and treat it with oxalic acid dihydrate (99.5 g, 0.789 mol) at

10−15 °C.
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Cool the mixture to 0−5 °C, filter the solid product, wash with ethyl acetate (400 mL), and dry

at 45−50 °C to yield the title compound.[1]

Protocol 2: Synthesis of N-(1-Oxopentyl)-N-[[2′-(1-
Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-
valine Methyl Ester
This protocol describes the acylation of the precursor synthesized in Protocol 1.

Materials:

N-[[2′-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine Methyl Ester Oxalate

Toluene

Water

10% w/w aqueous sodium carbonate solution

Valeryl chloride

N,N-Diisopropylethylamine (DIPEA)

Anhydrous sodium sulfate

Procedure:

Add the product from Protocol 1 (150 g, 0.215 mol) to a mixture of toluene (450 mL) and

water (300 mL).

Basify the mixture with 10% w/w aqueous sodium carbonate solution (450 mL) at 20−30 °C.

Separate the organic layer, wash with water (150 mL) followed by 10% w/w aqueous sodium

chloride solution.

Dry the organic layer over anhydrous sodium sulfate.
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React the dried organic layer with valeryl chloride (33.7 g, 0.23 mol) in the presence of N,N-

diisopropylethylamine (55.6 g, 0.43 mol) at 0−5 °C to yield the title compound.[1]

Protocol 3: Synthesis of N-(1-Oxopentyl)-N-[[2′-(1H-
tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine Methyl
Ester (Valsartan Methyl Ester)
This protocol outlines the deprotection of the trityl group to yield the final Valsartan methyl
ester.

Materials:

Product from Protocol 2

Methanol

20% w/w Isopropyl alcohol hydrogen chloride (IPA-HCl)

Ethyl acetate

2% w/w aqueous sodium carbonate solution

10% w/w aqueous acetic acid

Water

Procedure:

Add the product from Protocol 2 (100 g, 0.1445 mol) to a mixture of methanol (1 L) and 20%

w/w isopropyl alcohol hydrogen chloride (2.756 g; 0.0143 mol) at 20−30 °C and stir for 5

hours.[1]

Cool the reaction mass, filter off the solid byproduct (trityl methyl ether), and concentrate the

filtrate.

Dissolve the resulting concentrated mass in ethyl acetate (300 mL) and treat with 2% w/w

aqueous sodium carbonate solution (700 mL).
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Separate the aqueous layer and adjust the pH to 7−8 with 10% w/w aqueous acetic acid.

Wash the solution with ethyl acetate (100 mL).

Separate the aqueous layer and acidify with 10% w/w aqueous acetic acid to a pH of 4.0 to

precipitate the product.

Filter the solid product, wash with water, and dry to yield Valsartan methyl ester.[1]

Visualizations
Synthesis Pathway of Valsartan Methyl Ester
The following diagram illustrates the key steps in the synthesis of Valsartan methyl ester from

its precursors.
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Step 1: N-Alkylation

Step 2: N-Acylation

Step 3: Deprotection

1-triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole

N-[[2′-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine Methyl Ester Oxalate

DIPEA, DMF
45-50 °C

L-Valine methyl ester hydrochloride

N-(1-Oxopentyl)-N-[[2′-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine Methyl Ester

1. Na2CO3, Toluene
2. Valeryl Chloride, DIPEA

0-5 °C

Valsartan Methyl Ester

IPA-HCl, Methanol
20-30 °C

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of Valsartan methyl ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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